![molecular formula C21H44N2O3 B14482389 Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- CAS No. 66161-64-6](/img/structure/B14482389.png)
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-: is a chemical compound with the molecular formula C18H37NO3. It is known for its surfactant properties, making it useful in various industrial applications. This compound is a type of fatty acid amide, which is often used in the production of personal care products, lubricants, and other industrial materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- typically involves the reaction of tetradecanoic acid with N-[3-(bis(2-hydroxyethyl)amino)propyl]amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The process may include steps such as purification and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学研究应用
Chemistry: In chemistry, Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is used as a surfactant in various reactions and processes. Its ability to reduce surface tension makes it valuable in the formulation of emulsions and dispersions .
Biology: In biological research, this compound is used to study the interactions between surfactants and biological membranes. It can also be used in the development of drug delivery systems due to its amphiphilic nature .
Medicine: In medicine, Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is explored for its potential use in topical formulations and as an excipient in pharmaceutical preparations .
Industry: Industrially, this compound is used in the production of personal care products such as shampoos, conditioners, and lotions. It is also used as a lubricant and corrosion inhibitor in various industrial applications .
作用机制
The mechanism of action of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and stabilize emulsions and dispersions. Its amphiphilic nature enables it to interact with both hydrophilic and hydrophobic substances, making it effective in various applications .
相似化合物的比较
- N-[3-[Bis(2-hydroxyethyl)amino]propyl]octadecanamide
- N-[3-[Bis(2-hydroxyethyl)amino]propyl]hexadecanamide
- Tetradecanamide
Comparison: Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is unique due to its specific structure, which imparts distinct surfactant properties. Compared to similar compounds, it may offer different solubility, stability, and interaction profiles, making it suitable for specific applications .
属性
CAS 编号 |
66161-64-6 |
|---|---|
分子式 |
C21H44N2O3 |
分子量 |
372.6 g/mol |
IUPAC 名称 |
N-[3-[bis(2-hydroxyethyl)amino]propyl]tetradecanamide |
InChI |
InChI=1S/C21H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(26)22-15-13-16-23(17-19-24)18-20-25/h24-25H,2-20H2,1H3,(H,22,26) |
InChI 键 |
VNRVRVIRWRSXJY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
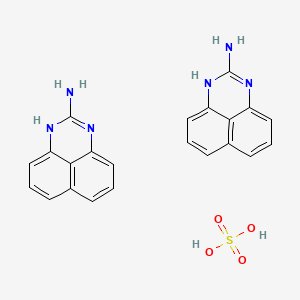
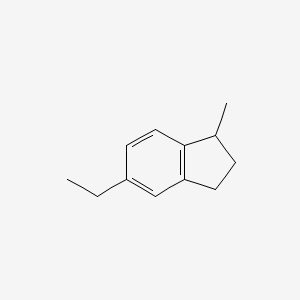
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)


![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
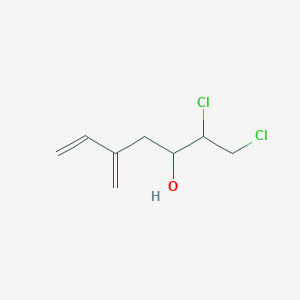

![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
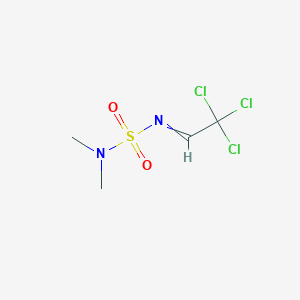
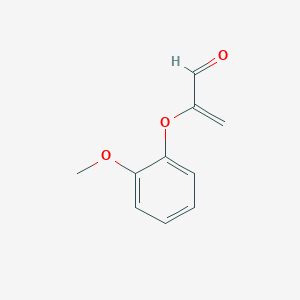
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)

